molecular formula C22H22O3 B5220616 1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene

1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene

Cat. No. B5220616
M. Wt: 334.4 g/mol
InChI Key: LFOALFFFMCSZDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene compounds often involves reactions between different phenols and naphthalene derivatives. For instance, a study by Alphen and Drost (2010) describes the formation of 1-(x-hydroxyphenyl)-naphthalene through the reaction of phenol with diazotized 1-aminonaphthalene or from naphthalene-1-diazonium chloride (Alphen & Drost, 2010). Similar methodologies could potentially be applied to synthesize 1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene.

Molecular Structure Analysis

The molecular structure of compounds like this compound can be characterized using techniques such as FTIR, NMR, and XRD. Patil et al. (2021) used these methods to study the structure of a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (Patil et al., 2021).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, as described by Hattori et al. (1994) in their study of 1-methoxy-2-(diphenylphosphinyl)naphthalene (Hattori et al., 1994). Such reactions are crucial in understanding the reactivity and potential applications of this compound.

Physical Properties Analysis

The physical properties of naphthalene derivatives, like melting and boiling points, solubility, and crystalline structure, can be determined through various analytical techniques. Shruthi et al. (2019) conducted such an analysis on a related compound (Shruthi et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other chemicals, are essential aspects of these compounds. For example, Wang et al. (2007) investigated the reaction products of naphthalene and its derivatives with OH radicals, providing insight into their chemical behavior (Wang, Atkinson, & Arey, 2007).

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-3-7-17-12-13-21(22(16-17)23-2)25-15-14-24-20-11-6-9-18-8-4-5-10-19(18)20/h3-6,8-13,16H,1,7,14-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOALFFFMCSZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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